molecular formula C10H11BrO2 B6324936 2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane CAS No. 924011-26-7

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane

Cat. No.: B6324936
CAS No.: 924011-26-7
M. Wt: 243.10 g/mol
InChI Key: LJGFWRSTEUSTNL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane is a cyclic organic compound that contains a dioxolane ring attached to a 5-bromo-2-methylphenyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane typically involves the reaction of 5-bromo-2-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the removal of the bromine atom .

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-methylphenyl)-[1,3]dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    2-(5-Bromo-2-methylphenyl)-[1,3]dioxepane: Contains a dioxepane ring.

    2-(5-Bromo-2-methylphenyl)-[1,3]dioxane-4,5-diol: Contains additional hydroxyl groups.

Uniqueness

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFWRSTEUSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of INT 30 (17.3 g, 87 mmol) in toluene (505 mL) was added ethane-1,2-diol (24.3 mL, 436 mmol) followed by p-toluenesulfonic acid monohydrate (0.83 g, 4.36 mmol). The reaction mixture was stirred at 130° C. for 21 hours. The mixture was washed with saturated aqueous NaHCO3 (2×) and brine (2×). The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by Kugelrohr distillation to give INT 31.
Name
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
505 mL
Type
solvent
Reaction Step One

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